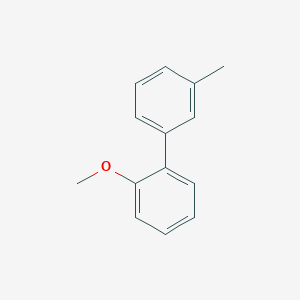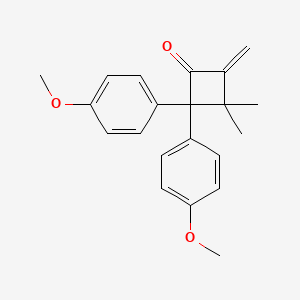![molecular formula C9H6FN5 B12535804 4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 701213-97-0](/img/structure/B12535804.png)
4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a fluorinated pyrrolopyridine core with a triazole ring, making it a versatile scaffold for drug development and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core, which can be achieved through various cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Click Chemistry for Triazole Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine has numerous applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel drugs, particularly in the areas of oncology and infectious diseases.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and supramolecular assemblies.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the fluorinated pyrrolopyridine core enhances binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole and its derivatives share the triazole ring structure and exhibit similar biological activities.
Fluorinated Heterocycles: Other fluorinated heterocyclic compounds, such as fluoropyridines and fluoropyrroles, also display comparable chemical properties and applications.
Uniqueness
What sets 4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine apart is its combination of a fluorinated pyrrolopyridine core with a triazole ring. This unique structure enhances its versatility and potential for drug development, making it a valuable compound in medicinal chemistry and other scientific fields .
Propiedades
Número CAS |
701213-97-0 |
|---|---|
Fórmula molecular |
C9H6FN5 |
Peso molecular |
203.18 g/mol |
Nombre IUPAC |
4-fluoro-7-(triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H6FN5/c10-7-5-12-9(15-4-3-13-14-15)8-6(7)1-2-11-8/h1-5,11H |
Clave InChI |
GXUMZQBMNCCUBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1C(=CN=C2N3C=CN=N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
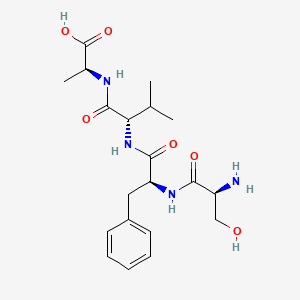
![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)
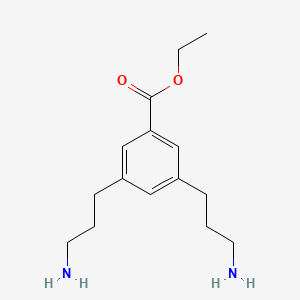
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
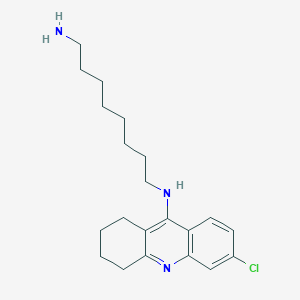
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
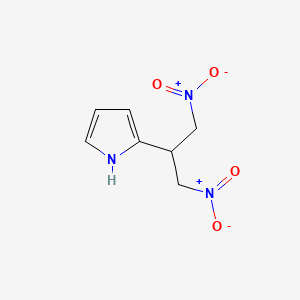
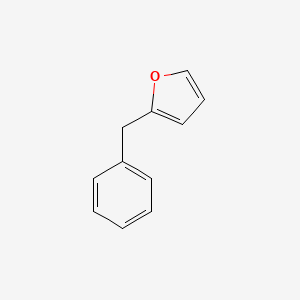
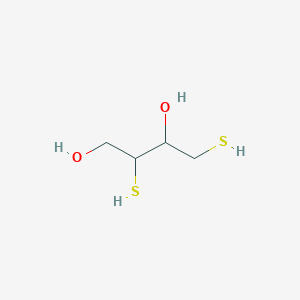
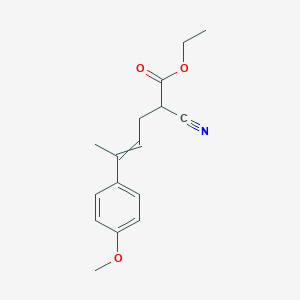
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
